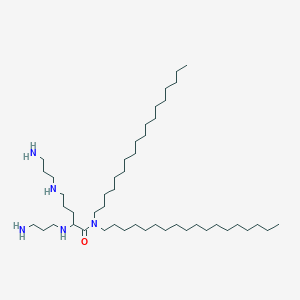

2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

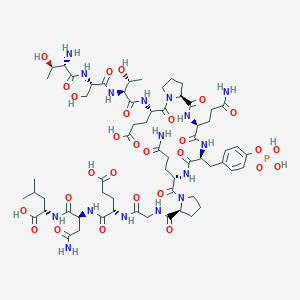

2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide, also known as DAPTA, is a synthetic peptide that has been developed as an HIV-1 entry inhibitor. DAPTA is a highly potent and selective inhibitor that targets the viral envelope glycoprotein gp120, which is essential for viral entry into host cells. The unique structure of DAPTA allows it to bind to gp120 with high affinity, thereby preventing viral attachment and fusion with host cells.

Mechanism Of Action

2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide acts by binding to the viral envelope glycoprotein gp120, which is essential for viral entry into host cells. By binding to gp120, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide prevents the virus from attaching to and fusing with host cells, thereby blocking viral entry and replication.

Biochemical And Physiological Effects

2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has been shown to exhibit potent antiviral activity against HIV-1 in vitro and in vivo. In addition, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has been shown to be safe and well-tolerated in animal studies, suggesting its potential for clinical development as an HIV-1 therapeutic.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide is its high potency and selectivity for gp120, which makes it a highly effective HIV-1 entry inhibitor. However, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide is a synthetic peptide, which can be challenging to produce in large quantities. In addition, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide may have limited efficacy against certain HIV-1 strains that have developed resistance to current antiretroviral therapies.

Future Directions

There are several potential future directions for 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide research. One area of focus could be the development of more efficient and cost-effective methods for synthesizing 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide. Another area of focus could be the optimization of 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide for clinical development, including the evaluation of its safety and efficacy in human trials. Finally, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide could be further studied as a potential therapeutic for other viral infections that rely on gp120 for entry, such as hepatitis C virus and Ebola virus.

Synthesis Methods

2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide is synthesized through a solid-phase peptide synthesis (SPPS) approach. The synthesis involves the coupling of amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous peptide.

Scientific Research Applications

2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has been extensively studied as an HIV-1 entry inhibitor in both in vitro and in vivo models. It has been shown to exhibit potent antiviral activity against a wide range of HIV-1 strains, including those that are resistant to current antiretroviral therapies. 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has also been shown to be safe and well-tolerated in animal studies, suggesting its potential for clinical development as an HIV-1 therapeutic.

properties

CAS RN |

133294-12-9 |

|---|---|

Product Name |

2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide |

Molecular Formula |

C47H99N5O |

Molecular Weight |

750.3 g/mol |

IUPAC Name |

2,5-bis(3-aminopropylamino)-N,N-dioctadecylpentanamide |

InChI |

InChI=1S/C47H99N5O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-52(47(53)46(51-43-37-40-49)38-35-41-50-42-36-39-48)45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46,50-51H,3-45,48-49H2,1-2H3 |

InChI Key |

CNPNJPVVWNGFAH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C(CCCNCCCN)NCCCN |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C(CCCNCCCN)NCCCN |

synonyms |

1-DOS dioctadecylamidospermine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)

![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)

![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)

![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)